MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate
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Overview
Description
MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O5. It is a cyclohexane derivative characterized by the presence of formyl and carboxylate functional groups, along with two methoxy groups attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with appropriate reagents to introduce the formyl and methoxy groups. One common method is the condensation reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of optimized catalysts and reaction conditions is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Cyclohexane-1,1-dicarboxylic acid.
Reduction: MEthyl 1-hydroxymethyl-4,4-dimethoxycyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
MEthyl 1-formyl-4-methoxycyclohexane-1-carboxylate: Similar structure but with one less methoxy group.
MEthyl 1-formyl-4,4-dihydroxycyclohexane-1-carboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-14-9(13)10(8-12)4-6-11(15-2,16-3)7-5-10/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWMBUKKTIHFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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